Cellulose

Catalog No.
S1551826
CAS No.
9004-34-6
M.F
C12H22O11
M. Wt
342.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cellulose

CAS Number

9004-34-6

Product Name

Cellulose

IUPAC Name

2-(hydroxymethyl)-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol

Molecular Formula

C12H22O11

Molecular Weight

342.30 g/mol

InChI

InChI=1S/C12H22O11/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17/h3-20H,1-2H2

InChI Key

GUBGYTABKSRVRQ-UHFFFAOYSA-N

SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O

Solubility

Insoluble (NIOSH, 2024)
Insoluble

Synonyms

Acid, Polyanhydroglucuronic, alpha Cellulose, alpha-Cellulose, Alphacel, Avicel, Cellulose, Heweten, Polyanhydroglucuronic Acid, Rayophane, Sulfite Cellulose

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O

Isomeric SMILES

C(C1[C@H]([C@H](C([C@@H](O1)O[C@H]2[C@H](C([C@@H](OC2CO)O)O)O)O)O)O)O

Cellulose is a complex carbohydrate, specifically a polysaccharide, composed of linear chains of D-glucose units linked by β(1→4)-glycosidic bonds. This structural feature distinguishes cellulose from other polysaccharides like starch and glycogen, which contain α(1→4)-glycosidic bonds. Cellulose forms a straight-chain polymer that adopts a rigid, rod-like conformation due to extensive hydrogen bonding between hydroxyl groups on adjacent chains, contributing to its high tensile strength and insolubility in water. It is the most abundant organic polymer on Earth, primarily synthesized by plants, algae, and some bacteria, with an estimated production exceeding 500 billion tons annually .

Cellulose as a Sustainable Material

One key area of research focuses on the development of sustainable materials using cellulose. Due to its natural abundance and biodegradability, cellulose offers a potential solution to the environmental problems associated with non-renewable and non-degradable materials. Researchers are exploring the use of cellulose in various applications, such as:

  • Biodegradable packaging materials: Replacing traditional plastics with cellulose-based alternatives can significantly reduce plastic waste and its environmental impact.
  • Biocomposites: Cellulose can be used as a reinforcement material in composite materials, offering lightweight and strong alternatives for construction, transportation, and other industries [].
  • Biofuels: Cellulose can be converted into biofuels through various processes, offering a renewable and sustainable alternative to fossil fuels [].

Cellulose in Nanotechnologies

Cellulose can be broken down into nanocellulose, a material with unique properties at the nanoscale. These properties, including high surface area, strength, and biocompatibility, make nanocellulose attractive for various research applications in nanotechnologies, such as:

  • Drug delivery: Nanocellulose can be used to develop drug delivery systems that can target specific tissues and release drugs in a controlled manner [].
  • Sensors: Nanocellulose can be used to develop sensors for various environmental and biological applications due to its ability to interact with specific molecules [].
  • Energy storage: Nanocellulose-based materials are being explored for their potential in energy storage applications, such as supercapacitors and batteries [].

Cellulose in Biomedical Applications

The biocompatibility and inherent properties of cellulose make it a promising material for various biomedical research applications, including:

  • Tissue engineering: Cellulose scaffolds are being developed to support cell growth and regeneration for tissue repair and disease treatment [].
  • Wound healing: Cellulose-based dressings are being investigated for their potential to promote wound healing due to their ability to absorb fluids and promote cell adhesion [].
  • Drug delivery: Similar to nanocellulose, cellulose-based materials can be used to deliver drugs in a controlled manner to specific sites within the body [].
, most notably hydrolysis, which can be catalyzed by acids or enzymes. The process of cellulolysis breaks down cellulose into smaller polysaccharides or glucose units through hydrolysis of the β-1,4-glucosidic bonds. This reaction can occur under various conditions:

  • Acid Hydrolysis: Involves the addition of water in the presence of acid, leading to the cleavage of glycosidic bonds.
  • Enzymatic Hydrolysis: Enzymes such as endocellulases and exocellulases act sequentially to break down cellulose into cellobiose and ultimately glucose .
  • Thermolysis: At elevated temperatures (above 350 °C), cellulose decomposes into char and volatile products through pyrolysis .

Cellulose synthesis occurs primarily in plants through a process involving cellulose synthase enzymes. The synthesis pathway includes:

  • Initiation: Cellulose synthase initiates polymerization using UDP-glucose as a precursor.
  • Elongation: Glucose units are added sequentially to form long chains while releasing water molecules.
  • Assembly: The newly formed cellulose chains aggregate to form microfibrils, which are further organized into fibers .

Additionally, certain tunicate animals synthesize cellulose in their tests, where it is referred to as tunicin .

Cellulose has a wide range of applications across various industries:

  • Paper and Packaging: Cellulose fibers are essential for paper production and biodegradable packaging materials.
  • Textiles: Cellulose derivatives like rayon and cellophane are used in clothing and other fabrics.
  • Food Industry: It serves as a food additive for thickening and stabilizing products.
  • Pharmaceuticals: Cellulose is used as an excipient in drug formulations due to its binding properties .
  • Biocomposites: It is employed in creating composite materials for construction and automotive industries due to its strength and lightweight properties.

Research has shown that cellulose interacts significantly with water despite being insoluble in it. The hydrogen bonding networks within cellulose contribute to its amphiphilic nature, allowing it to form composites with other materials such as proteins and lipids. Studies have indicated that the binding capacity of hemicelluloses like xyloglucan can vary based on molecular weight and source of cellulose, influencing its structural properties

Several compounds share structural or functional similarities with cellulose. Here’s a comparison highlighting their uniqueness:

CompoundStructure TypeKey Features
StarchBranched polysaccharideComposed of α(1→4) glycosidic bonds; energy storage in plants
GlycogenHighly branched polysaccharideEnergy storage in animals; similar to starch but more extensively branched
ChitinLinear polysaccharideComposed of N-acetylglucosamine; found in exoskeletons of arthropods
HemicelluloseBranched polysaccharideComprises various sugars; acts as a filler between cellulose fibers
LigninComplex aromatic polymerProvides rigidity and resistance against microbial degradation

Cellulose's uniqueness lies in its linear structure and high degree of crystallinity compared to these compounds, contributing to its exceptional mechanical properties and resistance to degradation .

Physical Description

Cellulose is an odorless, white powdery fibers. Density: 1.5 g/cm3. The biopolymer composing the cell wall of vegetable tissues. Prepared by treating cotton with an organic solvent to de-wax it and removing pectic acids by extration with a solution of sodium hydroxide. The principal fiber composing the cell wall of vegetable tissues (wood, cotton, flax, grass, etc.). Technical uses depend on the strength and flexibility of its fibers. Insoluble in water. Soluble with chemical degradation in sulfuric acid, and in concentrated solutions of zinc chloride. Soluble in aqueous solutions of cupric ammonium hydroxide (Cu(NH3)4(OH)2).
Odorless, white substance. [Note: The principal fiber cell wall material of vegetable tissues (wood, cotton, flax, grass, etc.).]; [NIOSH]
Solid; [Merck Index] White solid; [Acros Organics MSDS]
White odorless crystals; [Mallinckrodt Baker MSDS]
White odorless solid; [Merck Index] White odorless powder; [Acros Organics MSDS]
Odorless, white substance.
Odorless, white substance. [Note: The principal fiber cell wall material of vegetable tissues (wood, cotton, flax, grass, etc.).]

XLogP3

-4.7

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

8

Exact Mass

342.11621151 g/mol

Monoisotopic Mass

342.11621151 g/mol

Boiling Point

Decomposes (NIOSH, 2024)
decomposes
Decomposes

Heavy Atom Count

23

Density

1.27 to 1.61 (NIOSH, 2024)
1.27-1.61

Melting Point

500 to 518 °F (Decomposes) (NIOSH, 2024)
102-103 °C
500-518 °F (decomposes)
500-518 °F (Decomposes)

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 3065 of 3125 companies (only ~ 1.9% companies provided GHS information). For more detailed information, please visit ECHA C&L website

MeSH Pharmacological Classification

Excipients

Vapor Pressure

0 mmHg (approx) (NIOSH, 2024)
0 mmHg (approx)

Other CAS

9004-34-6
9013-34-7
99331-82-5

Wikipedia

Maltose
Cellobiose

Use Classification

EPA Safer Chemical Functional Use Classes -> Processing Aids and Additives
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
Fragrance Ingredients
Cosmetics -> Bulking; Skin conditioning; Viscosity controlling; Masking; Moisturising; Absorbent; Opacifying

General Manufacturing Information

D-Glucose, 4-O-.alpha.-D-glucopyranosyl-: ACTIVE
D-Glucose, 4-O-.beta.-D-glucopyranosyl-: ACTIVE
.beta.-D-Glucopyranose, 4-O-.beta.-D-galactopyranosyl-: ACTIVE
Cellulose: ACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).
Amylodextrin: ACTIVE
.alpha.-D-Glucopyranose, 4-O-.beta.-D-galactopyranosyl-: ACTIVE

Dates

Modify: 2023-08-15

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